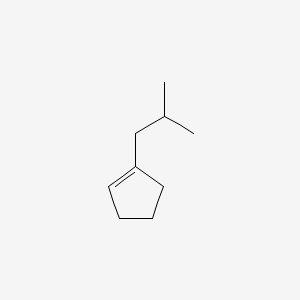
Cyclopentene, 1-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentene, 1-(2-methylpropyl)-, also known as 1-Isobutylcyclopentene, is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . It is a derivative of cyclopentene, where the hydrogen atom at the first position is replaced by a 2-methylpropyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentene, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of cyclopentene, 1-(2-methylpropyl)- may involve the catalytic hydrogenation of 1-isobutylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentene, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted cyclopentene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides) in polar solvents.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentene derivatives.
Aplicaciones Científicas De Investigación
Cyclopentene, 1-(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopentene, 1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s double bond can participate in addition reactions, while the 2-methylpropyl group can influence the compound’s reactivity and steric properties. The specific pathways and targets depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Cyclopentene, 1-(2-methylpropyl)- can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the 2-methylpropyl group.
Cyclopentane: The fully saturated analog of cyclopentene.
1-Methylcyclopentene: A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
Cyclopentene, 1-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields.
Propiedades
Número CAS |
53098-47-8 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3 |
Clave InChI |
AVBOQKCRSALLCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
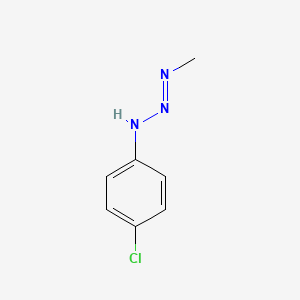
phosphanium](/img/structure/B14656845.png)
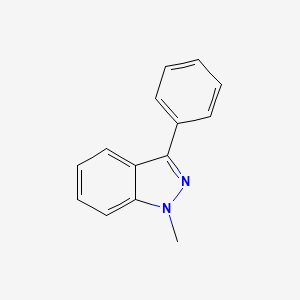
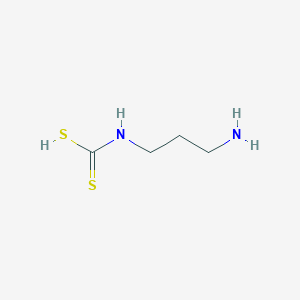
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
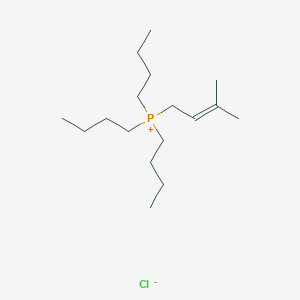
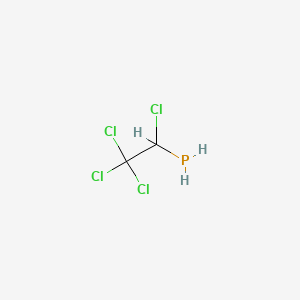
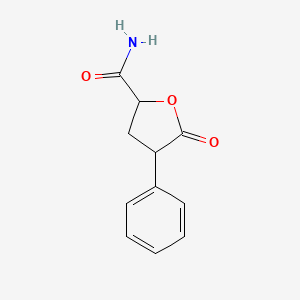

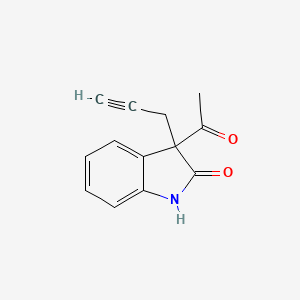
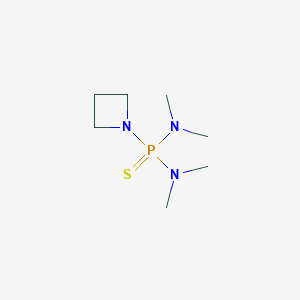
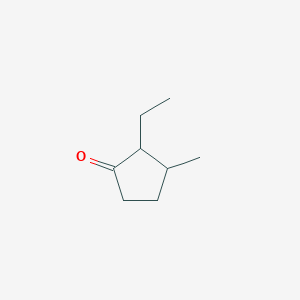
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
